Cas no 1235306-99-6 (N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide)

N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide 化学的及び物理的性質
名前と識別子
-
- N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide
- N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide
- AKOS024489778
- 1235306-99-6
- N'-(2,5-difluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]oxamide
- N1-(2,5-difluorophenyl)-N2-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)oxalamide
- F5016-1703
- VU0629426-1
-
- インチ: 1S/C22H23F2N3O4/c23-16-6-7-18(24)19(12-16)26-22(30)21(29)25-13-15-8-10-27(11-9-15)20(28)14-31-17-4-2-1-3-5-17/h1-7,12,15H,8-11,13-14H2,(H,25,29)(H,26,30)
- InChIKey: BEWPJKAQYYADIJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1NC(C(NCC1CCN(C(COC2C=CC=CC=2)=O)CC1)=O)=O)F
計算された属性
- 精确分子量: 431.16566255g/mol
- 同位素质量: 431.16566255g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 31
- 回転可能化学結合数: 6
- 複雑さ: 622
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 2.9
- トポロジー分子極性表面積: 87.7Ų
N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5016-1703-10mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 10mg |
$79.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-15mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 15mg |
$89.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-100mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 100mg |
$248.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-40mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 40mg |
$140.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-30mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 30mg |
$119.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-2μmol |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 2μmol |
$57.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-2mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 2mg |
$59.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-75mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 75mg |
$208.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-10μmol |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 10μmol |
$69.0 | 2023-09-10 | ||
Life Chemicals | F5016-1703-4mg |
N'-(2,5-difluorophenyl)-N-{[1-(2-phenoxyacetyl)piperidin-4-yl]methyl}ethanediamide |
1235306-99-6 | 4mg |
$66.0 | 2023-09-10 |
N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide 関連文献
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
-
Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
-
Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
-
Jingchao Zhang,Fei Xu,Yang Hong,Qingang Xiong,Jianming Pan RSC Adv., 2015,5, 89415-89426
-
Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
-
Jiao Jiao Li,Kyungsook Kim,Seyed-Iman Roohani-Esfahani,Jin Guo,David L. Kaplan,Hala Zreiqat J. Mater. Chem. B, 2015,3, 5361-5376
-
Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamideに関する追加情報
Professional Introduction to Compound with CAS No. 1235306-99-6 and Product Name: N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide
The compound with CAS No. 1235306-99-6 and the product name N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and functional properties, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The molecular architecture of this compound incorporates several key functional groups that contribute to its biological activity and make it a promising candidate for further investigation.
At the core of this compound's structure lies the N'-(2,5-difluorophenyl) moiety, which is known for its ability to enhance binding affinity and selectivity in biological targets. The presence of fluorine atoms at the 2 and 5 positions of the phenyl ring introduces electron-withdrawing effects, thereby modulating the electronic properties of the molecule. This modification has been widely exploited in the design of bioactive molecules due to its ability to improve metabolic stability and binding interactions with enzymes and receptors.
The N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl} part of the molecule adds another layer of complexity, contributing to its multifaceted interactions. The piperidine ring is a common pharmacophore in drug discovery, known for its ability to engage with various biological targets, including enzymes and ion channels. The acetyl group attached to the piperidine ring further enhances the compound's reactivity and potential for further derivatization, making it a versatile scaffold for medicinal chemists.
The ethanediamide moiety at the end of the molecule introduces amide functionalities, which are crucial for hydrogen bonding interactions with biological targets. These amide groups can form stable hydrogen bonds with polar residues in proteins, thereby enhancing binding affinity. Additionally, the presence of multiple amide groups can increase the solubility of the compound, making it more suitable for formulation into pharmaceutical products.
Recent advancements in computational chemistry have enabled researchers to predict the biological activity of this compound with greater accuracy. Molecular docking studies have shown that N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide exhibits strong binding interactions with several key targets involved in various diseases. These studies suggest that the compound may have therapeutic potential in areas such as oncology, inflammation, and neurodegenerative disorders.
In vitro studies have further validated these predictions by demonstrating the compound's ability to modulate target activity. For instance, experiments have shown that this compound can inhibit the activity of specific enzymes implicated in cancer progression. The mechanism of action appears to involve disruption of signaling pathways that are critical for tumor growth and survival. These findings highlight the compound's potential as a lead molecule for further drug development.
Moreover, the structural features of this compound make it an attractive candidate for structure-based drug design. By leveraging computational tools and experimental data, researchers can optimize its structure to enhance its potency, selectivity, and pharmacokinetic properties. This iterative process involves making incremental changes to the molecular structure and evaluating their impact on biological activity. Such an approach has been successfully employed in the development of several FDA-approved drugs.
The synthesis of N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide presents unique challenges due to its complex architecture. However, advances in synthetic methodology have made it possible to produce this compound in high yields with high purity. Key synthetic steps include multi-step organic reactions that require careful optimization to ensure regioselectivity and minimize side products. The development of efficient synthetic routes is crucial for scaling up production and making this compound commercially viable.
Future research directions include exploring analogs of this compound to identify more potent and selective derivatives. By systematically modifying different parts of the molecular structure, researchers can gain insights into structure-activity relationships (SAR) and identify new leads for drug development. Additionally, preclinical studies are needed to evaluate the safety and efficacy of this compound in animal models before it can be tested in human trials.
The potential applications of N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide extend beyond oncology. Preliminary studies suggest that it may also have therapeutic effects on inflammatory diseases and neurodegenerative disorders. The ability of this compound to modulate multiple biological targets makes it a promising candidate for developing multitargeted drugs that can address complex diseases more effectively than single-target therapies.
In conclusion, N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique structural features and demonstrated biological activity make it a valuable asset in drug discovery efforts. As research continues to uncover new insights into its mechanisms of action and optimize its synthetic routes, this compound holds promise for improving patient outcomes in various diseases.
1235306-99-6 (N'-(2,5-difluorophenyl)-N-{1-(2-phenoxyacetyl)piperidin-4-ylmethyl}ethanediamide) Related Products
- 2229670-99-7(3-(4-bromo-3-methoxyphenyl)prop-2-en-1-ol)
- 2229515-46-0(4-cyclopropyl-2,2-dimethylpentan-1-ol)
- 1807030-25-6(2-Bromo-5-(chloromethyl)-6-(difluoromethyl)-3-methoxypyridine)
- 852660-33-4(1-(3-azidopropyl)-4-fluorobenzene)
- 379254-21-4(1-Ethyl-2-methyl-1H-benzoimidazole-5-carboxylic acid hydrazide)
- 893942-90-0(2-3-(4-chlorophenyl)-7-oxo-3H,6H,7H-1,2,3triazolo4,5-dpyrimidin-6-yl-N-(2-phenylethyl)acetamide)
- 1807288-97-6(Methyl 3-cyano-2-hydroxy-4-(hydroxymethyl)benzoate)
- 1572247-63-2((Bis(Benzyloxy)Phosphoryl)Methyl Methanesulfonate)
- 1564600-38-9(6-(1-ethyl-1H-pyrazol-4-yl)piperidine-2-carboxylic acid)
- 2009698-95-5(2,2-Dimethyl-3-(3,3,3-trifluoropropyl)cyclobutan-1-amine)




